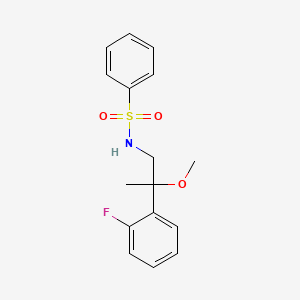

N-(2-(2-氟苯基)-2-甲氧基丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

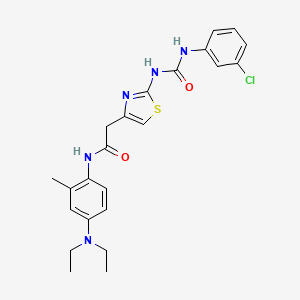

描述

“N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide” is a complex chemical compound. It likely contains a benzenesulfonamide group, which is common in many pharmaceuticals and is known for its antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For example, N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine has been synthesized through a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray determination . The structure is often further analyzed using computational methods like density functional theory (DFT) and Hartree-Fock (HF) calculations .科学研究应用

亲电子氟化试剂

- 应用:N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺(NFBSI)是 N-(2-(2-氟苯基)-2-甲氧基丙基)苯磺酰胺的空间位阻类似物,用作亲电子氟化试剂。它提高了某些氟化反应的对映选择性,与 NFSI 等传统试剂相比,选择性提高了 18% (Yasui 等,2011)。

环氧合酶-2 抑制

- 应用:取代的苯磺酰胺部分是 N-(2-(2-氟苯基)-2-甲氧基丙基)苯磺酰胺结构的组成部分,在合成具有环氧合酶-2 抑制特性的化合物中很重要。这一应用对于开发抗炎和潜在的癌症治疗至关重要 (Pal 等,2003)。

犬尿氨酸 3-羟化酶抑制

- 应用:衍生自 N-(2-(2-氟苯基)-2-甲氧基丙基)苯磺酰胺的化合物用作犬尿氨酸 3-羟化酶的抑制剂。这些抑制剂可能有助于探索神经元损伤后犬尿氨酸途径的病理生理作用 (Röver 等,1997)。

抗微管蛋白剂和 STAT3 抑制

- 应用:与 N-(2-(2-氟苯基)-2-甲氧基丙基)苯磺酰胺的核心结构相关的 N-磺酰基-氨基联芳基衍生物充当新型抗微管蛋白剂。这些化合物抑制微管蛋白聚合和 STAT3 磷酸化,标志着它们是有效的抗癌剂 (Lai 等,2015)。

COX-2 选择性抑制

- 应用:N-(2-(2-氟苯基)-2-甲氧基丙基)苯磺酰胺的衍生物用于合成选择性 COX-2 抑制剂。这些抑制剂在治疗类风湿性关节炎、骨关节炎和急性疼痛等疾病中至关重要,展示了该化合物在药物化学中的重要性 (Hashimoto 等,2002)。

荧光传感应用

- 应用:N-(2-(2-氟苯基)-2-甲氧基丙基)苯磺酰胺的某些衍生物用于荧光传感,特别是用于金属离子选择性。这些应用在环境监测和化学分析中至关重要 (Bozkurt & Gul,2018)。

作用机制

Target of Action

Sulfonamides, a group to which this compound belongs, are known to have broad biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Mode of Action

It’s worth noting that the compound is synthesized by the amidation reaction . Amidation reactions are commonly involved in the synthesis of a wide range of bioactive compounds, suggesting that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Result of Action

It’s worth noting that the compound had a certain nucleophilic reactivity and a high chemical stability, as shown by dft calculations . This suggests that the compound may exert its effects by interacting with electrophilic targets in the cell.

Action Environment

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a wide range of environmental conditions.

属性

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-16(21-2,14-10-6-7-11-15(14)17)12-18-22(19,20)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBQWRDAMFYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)

![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)

![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)